(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic compound that features a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate typically involves the reaction of 3-ethylbenzo[d]thiazol-2-amine with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts .
Biology
The compound has shown potential as a quorum sensing inhibitor in Gram-negative bacteria. Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Inhibiting this process can reduce bacterial virulence and biofilm formation .
Medicine
In medicine, the compound is being investigated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors .
Mechanism of Action
The mechanism of action of (Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to bacterial enzymes and disrupts their function, leading to cell death. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with bacterial cell wall synthesis and protein production .
Comparison with Similar Compounds
Similar Compounds
- 3-ethylbenzo[d]thiazolium bromide
- Benzo[d]thiazole-2-thiol
- 2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol
Uniqueness
(Z)-S-(2-((3-ethylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate stands out due to its unique combination of a benzo[d]thiazole core with an ethanethioate group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
S-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-3-15-10-6-4-5-7-11(10)19-13(15)14-12(17)8-18-9(2)16/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGIAUKAXAHHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)CSC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.